Methyl 4-aminocyclohexanecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Methyl 4-aminocyclohexanecarboxylate has been explored in several studies. For instance, Isoda (1979) described the synthesis of 4-aminomethyl-2-methylcyclohexanecarboxylic acid derivatives from 4-cyano-o-toluic acid or cis/trans 2-methyl-4-oxocyclohexanecarboxylic acid, highlighting the configurations of these isomers based on starting materials and nuclear magnetic resonance spectra (Isoda, 1979). Avenoza et al. (1999) reported on the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, through selective transformations and confirmed their stereochemistry by X-ray structure determination (Avenoza et al., 1999).
Molecular Structure Analysis
The molecular structure of Methyl 4-aminocyclohexanecarboxylate derivatives has been a subject of investigation to understand their conformational preferences and stereochemistry. Volk and Frahm (1996) detailed the synthesis of 1-amino-2-methylcyclohexanecarboxylic acids from α-amino nitriles, highlighting the steric control of the asymmetric Strecker synthesis and the absolute configuration of the synthesized compounds, which was determined by X-ray analyses (Volk & Frahm, 1996).
Chemical Reactions and Properties
Chemical reactions involving Methyl 4-aminocyclohexanecarboxylate derivatives demonstrate their reactivity and potential applications. Zhao and Liu (2002) described the synthesis of 1-amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for a bacterial enzyme, showcasing the compound's reactivity and potential for probing enzymatic mechanisms (Zhao & Liu, 2002).
Physical Properties Analysis
The physical properties of Methyl 4-aminocyclohexanecarboxylate and its derivatives are crucial for their handling and application in various fields. Studies specifically focusing on these aspects were not found in the current search, indicating a potential gap in the literature or the need for broader search terms to capture relevant research on this topic.
Chemical Properties Analysis
The chemical properties of Methyl 4-aminocyclohexanecarboxylate derivatives, including their reactivity, stability, and interactions with other compounds, are essential for their application in synthesis and drug discovery. Mykhailiuk et al. (2013) designed 1-amino-4,4-difluorocyclohexanecarboxylic acid as a fluorinated analogue, exploring its conformation, lipophilicity, acidity, and fluorescent properties, suggesting various practical applications for the compound (Mykhailiuk et al., 2013).
Scientific Research Applications
Rotations and Derivatives of trans-2-Aminocyclohexanecarboxylic Acids : This study focused on the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, including ethyl trans-2-aminocyclohexanecarboxylate, trans-2-aminocyclohexanemethanol, and others. These compounds were examined for their optical rotations, providing insights into molecular rotations and stereochemistry (Nohira, Ehara, & Miyashita, 1970).
Anti-Plasmin Drugs : Isomers of 4-aminomethylcyclohexanecarboxylic acid were synthesized and studied for their anti-plasmin activity. This study aimed to develop new pharmaceuticals for inhibiting plasmin and explored the structure-activity correlations of these compounds (Isoda, 1979).
Anticonvulsant Activity of Enaminones : Research on methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs focused on their anticonvulsant properties. These studies contributed to the understanding of structure-activity relationships in the development of new anticonvulsant medications (Scott et al., 1993).
Saturated Heterocycles : Ethyl cis- and trans-2-aminocyclohexanecarboxylate were used as starting materials for the synthesis of various heterocyclic compounds, exploring stereochemistry and molecular structures through X-ray diffraction and NMR spectroscopy (Fülöp, Bernáth, Pihlaja, Mattinen, Argay, & Kălmăn, 1987).
Latent Activity in Nitrosoureas : A study on cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, a nitrosourea compound, revealed its significant effectiveness against murine Lewis lung carcinoma. This compound represents an advance in chemotherapy research (Johnston, Mccaleb, Rose, & Montgomery, 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
Record name | Methyl 4-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminocyclohexanecarboxylate | |
CAS RN |
62456-15-9 | |
Record name | Methyl 4-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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